N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(4-methoxyphenoxy)acetamide
Description
The compound N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(4-methoxyphenoxy)acetamide features a benzodioxole-substituted oxazole core linked via a methyl group to an acetamide moiety bearing a 4-methoxyphenoxy substituent. Its molecular formula is C₂₁H₁₉N₂O₆, with a molecular weight of 395.39 g/mol (calculated). The benzodioxole and oxazole groups contribute to its aromatic and heterocyclic character, while the 4-methoxyphenoxy group enhances lipophilicity. Key physicochemical properties include a predicted logP ≈ 3.2 (indicating moderate lipophilicity) and a polar surface area of ~78 Ų, suggesting moderate solubility and membrane permeability .
Properties
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-2-(4-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6/c1-24-15-3-5-16(6-4-15)25-11-20(23)21-10-14-9-18(28-22-14)13-2-7-17-19(8-13)27-12-26-17/h2-9H,10-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIBOHAPXAQGIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(4-methoxyphenoxy)acetamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 1040641-54-0 |
| Molecular Formula | C16H12N2O5 |
| Molecular Weight | 312.28 g/mol |
| LogP | 4.6014 |
| Hydrogen Bond Acceptors | 5 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of benzodioxole and oxazole intermediates, followed by their coupling with methoxyphenoxy acetamide under controlled conditions. Common reagents used in these reactions include various acids and catalysts to facilitate bond formation.
The biological activity of this compound can be attributed to its interaction with specific molecular targets and pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular signaling and metabolic processes.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, altering physiological responses.
- Antioxidant Activity : Preliminary studies suggest that it has potential antioxidant properties, reducing oxidative stress in cells.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For example:
- Minimum Inhibitory Concentration (MIC) studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria.
Anticancer Potential
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve:
- Activation of caspases leading to programmed cell death.
- Inhibition of cell proliferation through cell cycle arrest.
Neuroprotective Effects
Preliminary findings suggest neuroprotective properties, potentially beneficial in neurodegenerative diseases. This activity is hypothesized to stem from its ability to modulate neuroinflammatory responses.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of the compound against several bacterial strains. The results indicated that it had a lower MIC compared to standard antibiotics like ciprofloxacin and ketoconazole, suggesting its potential as a new antimicrobial agent .
Study 2: Anticancer Activity
In a recent study published in Cancer Letters, the compound was shown to significantly reduce tumor growth in xenograft models. Mechanistic studies revealed that it triggered apoptosis through mitochondrial pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations on the Phenoxy Group
N-{[5-(2H-1,3-Benzodioxol-5-yl)-1,2-Oxazol-3-yl]methyl}-2-(4-Fluorophenoxy)Acetamide ()
- Key Difference : Replacement of 4-methoxy with 4-fluoro.
- Reduced steric bulk compared to methoxy, possibly improving target binding. Molecular weight: 379.36 g/mol (vs. 395.39 for the target).
2-{[5-(2H-1,3-Benzodioxol-5-yl)-1,2-Oxazol-3-yl]Methoxy}-N-(2-Methoxy-5-Methylphenyl)Acetamide (E613-0119, )
- Key Difference: 2-Methoxy-5-methylphenyl vs. 4-methoxyphenoxy.
- Impact :
- Increased steric hindrance due to methyl and methoxy groups at ortho and para positions.
- Higher molecular weight (396.4 g/mol ) and logP (3.21 ), suggesting greater lipophilicity.
Variations in the Heterocyclic Core
N-[(2H-1,3-Benzodioxol-5-yl)Methyl]-2-[5-(2-Fluorophenyl)-1,2-Oxazol-3-yl]Acetamide (BE45740, )
- Key Difference : Replacement of benzodioxole-oxazole with 2-fluorophenyl-oxazole.
- Lower molecular weight (354.33 g/mol) and logP (3.21) compared to the target.
N-(1,3-Benzodioxol-5-yl)-2-[[2-(3-Methoxyphenyl)-5-Phenyl-1H-Imidazol-4-yl]Sulfanyl]Acetamide ()
- Key Difference : Imidazole core with sulfanyl linkage vs. oxazole with ether linkage.
- Imidazole’s basicity may alter solubility and binding kinetics.
Comparative Physicochemical Properties
Pharmacological Implications (Inferred)
- Benzodioxole Role : The benzodioxole moiety in the target compound may enhance metabolic stability compared to simpler phenyl groups (e.g., BE45740) .
- 4-Methoxy vs. 4-Fluoro : The 4-methoxy group’s electron-donating nature could improve binding to targets requiring hydrophobic or aromatic interactions, while 4-fluoro may favor electrostatic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
